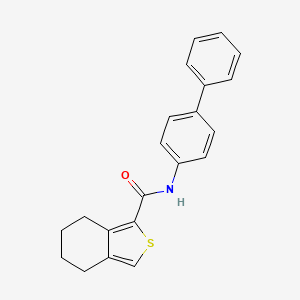![molecular formula C14H16N2O2S B5557247 N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)
N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide, also known as BTA-EG6, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDACs are overexpressed in many cancer cells, leading to aberrant gene expression and promoting cancer cell growth. This compound inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histones, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. This compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. Additionally, this compound has been shown to selectively target cancer cells, leaving normal cells unharmed.
実験室実験の利点と制限
One of the advantages of using N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. This compound also has fluorescent properties, which makes it a useful tool for imaging studies. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide. One potential direction is to explore its applications in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to investigate its potential as a diagnostic tool for detecting cancer cells. Furthermore, there is a need to optimize the synthesis method of this compound to improve its yield and reduce the number of steps involved. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including cancer therapy, imaging, and drug delivery. Its mechanism of action involves inhibiting HDAC activity, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth. This compound has several advantages, including its high selectivity towards cancer cells and fluorescent properties, but also has limitations, such as its low solubility in water. There are several future directions for the research on this compound, including exploring its applications in combination therapy, investigating its potential as a diagnostic tool, optimizing its synthesis method, and conducting more in vivo studies.
合成法
N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminomethylbenzothiazole with ethyl acetoacetate, followed by the reaction with 2-bromoethylamine hydrobromide to form the intermediate. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of triethylamine.
科学的研究の応用
N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide has been studied for its potential applications in various fields, including cancer therapy, imaging, and drug delivery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied as a potential imaging agent for detecting cancer cells due to its fluorescent properties. Furthermore, this compound has been investigated as a drug delivery system due to its ability to target cancer cells selectively.
特性
IUPAC Name |
N-[2-[1-(3-hydroxy-1-benzothiophen-2-yl)ethylideneamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(15-7-8-16-10(2)17)14-13(18)11-5-3-4-6-12(11)19-14/h3-6,18H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMWVDGRBJHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCNC(=O)C)C1=C(C2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

